molecular formula C16H11NO5 B8074511 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate

1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate

Cat. No.: B8074511
M. Wt: 297.26 g/mol
InChI Key: UCRNUJBOZZEJOR-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (CAS 109524-10-9) is a chemical compound with the molecular formula C₁₆H₁₁NO₅ and a molecular weight of 297.26 g/mol . This product is designed for use as a photoinitiator in UV-curable systems . Upon exposure to ultraviolet (UV) light, it generates free radicals that effectively initiate the polymerization of monomers and oligomers, forming hardened films and finishes . A key research value of this compound lies in its performance in pigmented systems , where it contributes to deep curing, a common challenge in UV-curing technology . Furthermore, it offers good yellowing resistance and demonstrates stability in storage, making it a reliable component for formulating high-quality, durable products . Its applications are primarily found in printing inks for packaging and industrial coatings . This product is intended for research and development purposes. For Research Use Only. Not for human or therapeutic use. Proper storage conditions of 2-8°C in a sealed container under an inert atmosphere are recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-14(10-21-11-6-2-1-3-7-11)22-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRNUJBOZZEJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,3 Dioxoisoindolin 2 Yl 2 Phenoxyacetate

Synthetic Pathways for the Core 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate Structure

The synthesis of this compound is typically achieved through a multi-step process that begins with the formation of the phthalimide (B116566) ring system, followed by the introduction of the phenoxyacetate (B1228835) moiety.

Phthalic Anhydride (B1165640) and Related Precursor Chemistry

The foundational isoindoline-1,3-dione structure is commonly derived from phthalic anhydride. A key precursor for the title compound is N-hydroxyphthalimide, which is readily prepared by the reaction of phthalic anhydride with hydroxylamine (B1172632) hydrochloride or sulfate (B86663) under basic conditions. bohrium.comsphinxsai.com This reaction establishes the N-OH group that is essential for the subsequent esterification step. The reaction of phthalic anhydride with urea (B33335) at high temperatures is another method to produce the parent phthalimide. nih.gov

Esterification and Etherification Reactions

The most direct and widely employed method for the synthesis of this compound is the esterification of N-hydroxyphthalimide with phenoxyacetic acid. This condensation reaction is typically facilitated by a coupling agent. A common and reliable method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, allowing for the formation of the N-O ester bond. bohrium.comresearchgate.net More recently, propylphosphonic anhydride (T3P®) has been utilized as an efficient reagent for the synthesis of N-(acyloxy)phthalimides under mild conditions, offering a chromatography-free route to these intermediates. researchgate.net

An alternative approach involves the conversion of phenoxyacetic acid to its more reactive acid chloride, which can then be reacted with the potassium salt of N-hydroxyphthalimide. This method is particularly effective for sterically demanding substrates. nih.govescholarship.org

Photoredox-Catalyzed Approaches Utilizing N-(Acyloxy)phthalimides

While not a direct synthesis of the core structure, photoredox catalysis is a significant area of its application. N-(acyloxy)phthalimides, including this compound, are well-established precursors for generating carbon-centered radicals under visible light irradiation. nih.govsemanticscholar.org In the presence of a photocatalyst, these compounds undergo single-electron reduction, leading to the cleavage of the N-O bond and subsequent decarboxylation to form a radical derived from the phenoxyacetate moiety. nih.gov These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, highlighting the synthetic utility of the title compound as a redox-active ester. researchgate.net

Synthesis of Structural Analogues and Derivatives

The modular nature of the synthesis allows for the preparation of a wide array of structural analogues and derivatives by modifying either the phenoxyacetate portion or the phthalimide nitrogen.

Modification of the Phenoxyacetate Moiety: Aromatic Substitutions and Side Chain Variations

The diversity of accessible carboxylic acids allows for the synthesis of a broad range of N-(acyloxy)phthalimides with modified acyl groups. By employing substituted phenoxyacetic acids in the esterification reaction with N-hydroxyphthalimide, analogues with various substituents on the aromatic ring of the phenoxyacetate moiety can be prepared. For instance, the synthesis of 1,3-dioxoisoindolin-2-yl 2-(p-tolyloxy)acetate has been documented, demonstrating the feasibility of introducing substituents on the phenoxy ring. rsc.org The general applicability of coupling methods with a wide range of carboxylic acids suggests that a vast library of analogues with different aromatic substitution patterns and side chain variations on the acetate (B1210297) unit can be synthesized. researchgate.netnih.gov

Derivatization at the Isoindolinone Nitrogen

Modification at the nitrogen atom of the isoindolinone ring provides another avenue for creating derivatives. While direct derivatization of this compound is less common, the synthesis of N-substituted phthalimides is a well-established field. These methods can be conceptually applied to generate related structures. For example, N-alkoxyphthalimides can be synthesized through the reaction of N-hydroxyphthalimide with alkyl halides in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. bohrium.comtandfonline.com Phenyliodine diacetate (PIDA) has also been used to promote the cross-dehydrogenative coupling of N-hydroxyphthalimide with aryl ketones to yield N-alkoxyphthalimide derivatives. nih.govsemanticscholar.org Furthermore, N-substituted phthalimides can be prepared through various methods, including the Gabriel synthesis, which involves the alkylation of potassium phthalimide. researchgate.net These approaches provide a framework for creating derivatives with modifications at the nitrogen atom, potentially altering the compound's steric and electronic properties.

Incorporation into Hybrid Chemical Entities (e.g., Schiff Bases, Urea Analogues, Oxazepines, PROTACs)

The phthalimide and phenoxyacetate components of the parent molecule provide reactive handles for elaboration into larger, hybrid molecules with distinct chemical properties.

Urea Analogues: A multi-step synthesis has been developed to produce 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs. nih.govthieme-connect.comnih.gov This process involves creating a key intermediate, N-aminophthalimide, from phthalic anhydride, which is then further reacted to generate the final urea derivatives. These synthetic routes have been optimized to achieve good yields. nih.gov The resulting urea analogues, such as 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, have been a subject of significant research. nih.govthieme-connect.comnih.gov

Schiff Bases and Oxazepines: The phthalimide scaffold is a common starting point for the synthesis of Schiff bases, which are compounds containing an azomethine or imine group (-C=N-). sysrevpharm.orguobabylon.edu.iq These Schiff bases, in turn, are crucial precursors for synthesizing 1,3-oxazepines, which are seven-membered heterocyclic rings containing oxygen and nitrogen atoms. sysrevpharm.orgnih.gov The synthesis of 1,3-oxazepine derivatives is often achieved through a [2+5] cycloaddition reaction between a Schiff base and a carboxylic acid anhydride, such as maleic or phthalic anhydride, in a suitable solvent like dry benzene (B151609) or tetrahydrofuran (B95107) under reflux conditions. sysrevpharm.orguobabylon.edu.iqorientjchem.orgjmchemsci.com For instance, new 1,3-oxazepine derivatives have been prepared from Schiff bases derived from hydrazide derivatives that incorporate the 1,3-dioxoisoindolinyl moiety. rsc.org

PROTACs: The 1,3-dioxoisoindoline (phthalimide) core is a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.govresearchgate.net PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. mdpi.com The phthalimide moiety acts as a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.govnih.govnih.gov By attaching this phthalimide-based ligand to a ligand for a target protein via a chemical linker, a ternary complex is formed, leading to the ubiquitination and subsequent degradation of the target protein. researchgate.netmdpi.com Practical synthetic routes have been established to create phthalimide-based scaffolds that can be readily diversified and coupled to various protein inhibitors to generate extensive PROTAC libraries. nih.gov

Reaction Mechanisms and Stereochemical Considerations in Synthesis

The formation of hybrid molecules from the this compound scaffold involves well-established reaction mechanisms.

The synthesis of 1,3-oxazepine derivatives from Schiff bases and anhydrides proceeds via a pericyclic cycloaddition reaction. uobabylon.edu.iqorientjchem.org This is typically a [2+5] cycloaddition where the imine of the Schiff base reacts with the anhydride. The proposed mechanism involves the nucleophilic attack of the imine nitrogen on one of the carbonyl carbons of the anhydride, followed by ring-opening of the anhydride and subsequent cyclization to form the seven-membered oxazepine ring. researchgate.net

In the synthesis of complex molecules, stereochemical considerations are paramount. For instance, in cycloaddition reactions, the stereochemistry of the starting materials can dictate the stereochemistry of the product. The stereoselective formation of related heterocyclic systems, such as 1,3-dioxolanes, has been shown to proceed through a stereospecific generation of a cation intermediate, which is then trapped to form the final product with a defined stereochemistry.

Advanced Synthetic Techniques and Methodological Innovations

To improve the efficiency, yield, and environmental footprint of synthesizing derivatives of this compound, advanced techniques are employed.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful and innovative tool in heterocyclic chemistry. thieme-connect.comnih.govnumberanalytics.com This technique offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), increased yields, and higher product purity. nih.govnih.gov Microwave energy provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. numberanalytics.comnih.gov This method has been successfully applied to the synthesis of various N-heterocycles, including 1,3-oxazepines from Schiff bases, often under solvent-free or more environmentally benign conditions. orientjchem.orgrsc.org The use of microwave-assisted multicomponent reactions is particularly effective for generating diverse libraries of biologically relevant heterocycles. nih.gov

Analytical Characterization Techniques for Novel Chemical Entities

The structural elucidation and confirmation of novel chemical entities derived from this compound are performed using a combination of modern spectroscopic techniques. nih.govrsc.org

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for determining the precise molecular structure of the synthesized compounds. sysrevpharm.org

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For example, in 1,3-oxazepine derivatives synthesized from Schiff bases, the disappearance of the azomethine proton signal (CH=N) from the Schiff base precursor and the appearance of new characteristic signals confirm the formation of the heterocyclic ring. sysrevpharm.org In synthesized urea analogs, distinct signals are observed for aromatic protons and NH protons. Aromatic protons typically appear in the range of δ 6.70–8.19 ppm, depending on their electronic environment. sysrevpharm.org

¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in the molecule. It is crucial for confirming the carbon skeleton of the synthesized compounds. For instance, the spectra of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs show characteristic peaks for the carbonyl carbons of the urea and phthalimide groups, as well as for the aromatic and aliphatic carbons throughout the structure.

Table 1: Representative NMR Data for a 1,3-Oxazepine Derivative

Functional Group ¹H NMR Chemical Shift (δ, ppm)
Azomethine Proton (CH=N) 8.63 (singlet)
Methoxy (B1213986) Protons (OCH₃) 4.10 (singlet)
Amide Protons (NH) 8.07 and 11.6 (singlets)
Aromatic Protons (Ar-H) 7.04-7.89 (multiplet)

Data derived from a representative 1,3-oxazepine synthesized from a Schiff base. sysrevpharm.org

Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sysrevpharm.orgrsc.org

In the synthesis of Schiff bases , the disappearance of the N-H stretching bands of the primary amine and the C=O stretching of the aldehyde, coupled with the appearance of a new absorption band for the imine group (C=N) around 1603-1631 cm⁻¹, confirms the reaction's success. sysrevpharm.org

For 1,3-oxazepine derivatives, FT-IR spectra show characteristic absorption bands for the ester and amide carbonyl groups (C=O) at approximately 1712 cm⁻¹ and 1658 cm⁻¹, respectively. uobabylon.edu.iq

In urea analogues , characteristic bands for N-H stretching, C=O stretching of the urea moiety, and the symmetric and asymmetric stretching of the phthalimide carbonyl groups are observed.

Table 2: Key FT-IR Absorption Bands for Synthesized Derivatives

Functional Group Characteristic Absorption Band (cm⁻¹) Compound Type
Imine (C=N) 1603 - 1631 Schiff Base
Carbonyl (C=O, Ester) ~1712 1,3-Oxazepine
Carbonyl (C=O, Amide) ~1658 1,3-Oxazepine
Carbonyl (C=O) ~1709 Schiff Base

Data compiled from studies on Schiff bases and 1,3-oxazepines. sysrevpharm.orguobabylon.edu.iq

Mass Spectrometry (LC-MS, HRMS-ESI)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight and elemental composition. uobabylon.edu.iq

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is used to confirm the molecular weight of the synthesized compounds. The mass spectrum will show a peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming the successful synthesis of the target structure. nih.gov

HRMS-ESI (High-Resolution Mass Spectrometry with Electrospray Ionization): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound with high confidence. This is crucial for confirming the identity of novel synthesized molecules and distinguishing between compounds with the same nominal mass. nih.gov

Chromatographic Purification and Purity Assessment

The purification of this compound, and structurally related N-(acyloxy)phthalimides, is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts from the reaction mixture. The stability of these compounds to silica (B1680970) gel allows for standard chromatographic techniques to be employed effectively. escholarship.orgescholarship.org Purity assessment is subsequently performed using a combination of chromatographic and spectroscopic methods to verify the identity and integrity of the final product.

Chromatographic Purification

The primary method for the purification of N-(acyloxy)phthalimide derivatives is silica gel column chromatography. nih.govrsc.orgrsc.org Researchers have successfully utilized various solvent systems to isolate these compounds, which are typically crystalline solids, from crude reaction residues. escholarship.orgescholarship.org The choice of eluent is tailored to the specific polarity of the target molecule.

Commonly, a gradient of ethyl acetate in a non-polar solvent like hexanes or pentane (B18724) is employed. For instance, purification of various (N-acyloxy)phthalimides has been achieved using mixtures such as 10% ethyl acetate in hexanes. escholarship.orgnih.govrsc.org In some cases, other solvent systems like diethyl ether in pentane or chloroform (B151607) have been used. nih.govrsc.org The progress of the separation is monitored by thin-layer chromatography (TLC), with reported Rf values aiding in the identification of the desired fractions. For example, an Rf of 0.53 was reported for a related compound using a 20% ethyl acetate/hexanes system. nih.gov

Recrystallization can also be used as a supplementary or alternative purification method to obtain a product with high purity, often resulting in a colorless or white solid. nih.govorgsyn.org

The following table summarizes various chromatographic conditions reported for the purification of N-(acyloxy)phthalimide derivatives.

Compound TypeStationary PhaseEluent (Mobile Phase)Reference
(N-Acyloxy)phthalimideSilica Gel10% Ethyl Acetate / Hexanes escholarship.orgnih.govrsc.org
(N-Acyloxy)phthalimideSilica Gel3% Diethyl Ether / Pentane nih.gov
(N-Acyloxy)phthalimideSilica Gel2.5% Ethyl Acetate / Hexanes nih.gov
1-Aryloxy-3-phthalimide-2-propanolsSilica GelGradient of n-hexane/AcOEt rsc.org
Optically Active AcetateSilica Gel100% Chloroform rsc.org

Purity Assessment

Following purification, the identity and purity of this compound and its analogs are confirmed through several analytical techniques.

Melting Point (m.p.): A sharp and defined melting point range is indicative of a pure crystalline solid. For example, a purified (N-acyloxy)phthalimide derivative was reported to have a melting point of 143–144 °C. nih.gov Another related compound, N-(2-bromoethyl)phthalimide, showed a melting point of 82-83 °C after recrystallization. orgsyn.org

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation and purity confirmation. The chemical shifts, integration values, and coupling constants in the ¹H NMR spectrum, along with the number and position of signals in the ¹³C NMR spectrum, provide definitive structural information. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the phthalimide moiety. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound. rsc.org

The combination of these chromatographic and spectroscopic methods ensures the isolation of this compound at a high degree of purity, which is essential for its subsequent use in chemical transformations.

In Vitro Biological Activity Evaluation of 1,3 Dioxoisoindolin 2 Yl 2 Phenoxyacetate and Analogues

Enzyme Inhibition Profiles

The inhibitory effects of various analogues of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate have been investigated against several enzyme systems, revealing a potential for this class of compounds to modulate key biological pathways.

A series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives, which are analogues of this compound, have been synthesized and evaluated as inhibitors of 15-lipoxygenase-1 (15-LOX-1). vwr.comchemicalbook.com These compounds demonstrated significant inhibitory activity against the enzyme. vwr.com For instance, a derivative featuring a methoxy (B1213986) group at the meta position of the N-phenyl ring was identified as a highly potent inhibitor with an IC50 value of 1.96 ± 0.2 nM. vwr.com Another analogue, with a methoxy group at the ortho position, also showed notable activity. vwr.com Lipoxygenases are enzymes involved in the metabolism of fatty acids and have been implicated in inflammatory processes and the development of some cancers. vwr.com The inhibition of 15-LOX-1 by these phthalimide-based compounds suggests a potential therapeutic application for this structural class. vwr.comchemicalbook.com

Table 1: 15-Lipoxygenase-1 Inhibition by 2-(1,3-Dioxoisoindolin-2-yl)-N-phenyl-acetamide Analogues

Compound Analogue Substitution on N-phenyl ring IC50 (nM)
3e meta-methoxy 1.96 ± 0.2 vwr.com
3d ortho-methoxy Not specified in abstract, but noted for high cytotoxic effect vwr.com

Data is based on a study of 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives. vwr.com

While direct studies on the effect of this compound on Epidermal Growth Factor Receptor (EGFR) kinase are not prominent in the available literature, the broader context of cellular signaling indicates that EGFR phosphorylation can be modulated by various cellular components. ambeed.com For example, the ganglioside composition of the cell membrane has been shown to influence EGFR phosphorylation and subsequent signaling pathways. ambeed.com This highlights the complex regulation of kinase activity, though specific data for the named compound is lacking.

Analogues containing the isoindoline-1,3-dione (phthalimide) scaffold have been investigated as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation. Specifically, a series of inhibitors for histone deacetylase-8 (HDAC8), a class I HDAC, have been developed incorporating an isoindolin-2-yl linker. The isoindolin-2-yl unit was found to be a preferred structural component in the linker region of these inhibitors. Upregulation of HDAC8 is associated with the progression of certain cancers, such as neuroblastoma. The development of selective HDAC8 inhibitors is an active area of research to minimize off-target effects.

mPGES-1 and COX-1/2: Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a mediator of inflammation and cancer. Research into mPGES-1 inhibitors is often conducted in conjunction with studies on cyclooxygenase (COX) enzymes, as they are part of the same biosynthetic pathway. While specific data for this compound is not available, the development of selective mPGES-1 inhibitors is a significant therapeutic goal to reduce PGE2 production without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Alpha Glucosidase: Various heterocyclic compounds have been evaluated for their alpha-glucosidase inhibitory activity, which is a therapeutic target for managing type 2 diabetes. For instance, derivatives of 3,3-di(indolyl)indolin-2-ones have shown potential as alpha-glucosidase inhibitors with the advantage of lower alpha-amylase inhibition compared to the standard drug acarbose. While these are not direct analogues, they represent the broader interest in heterocyclic structures for this target.

Deubiquitinating Enzymes (DUBs): The ubiquitin-proteasome system and its regulatory deubiquitinating enzymes (DUBs) are involved in numerous cellular processes, and their dysregulation is implicated in diseases like cancer. Some small molecules containing an isoindoline-1,3-dione moiety have been investigated in the context of targeting components of the ubiquitin system, for example, as part of Proteolysis Targeting Chimeras (PROTACs). A patent has also described isoindoline-dione derivatives as potential inhibitors of the BRISC deubiquitinating enzyme.

Antimicrobial Activity Assessments

The phthalimide (B116566) structure, a core component of this compound, is present in various compounds synthesized for antimicrobial evaluation. While specific data for the named compound against Gram-positive bacteria is not detailed in the reviewed literature, related structures have been explored. For example, novel bacterial topoisomerase inhibitors (NBTIs) with different heterocyclic cores have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen.

Antibacterial Efficacy against Gram-Negative Organisms

The antibacterial properties of phthalimide derivatives have been a subject of scientific inquiry. Studies on various N-substituted phthalimide derivatives have demonstrated a range of antibacterial efficacy. For instance, some derivatives have been tested against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. mdpi.comnih.gov

One study synthesized sixteen new phthalimide derivatives and evaluated their in vitro antimicrobial activity. Among these, (ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione demonstrated notable activity against Pseudomonas aeruginosa. mdpi.com Specifically, its activity was reported to be 75% and 57.6% when compared to the standard antibiotics cefotaxime (B1668864) and gentamicin, respectively. mdpi.com In another study, N-alkyl and N-acyl phthalimides were assessed for their antibacterial effects against Pseudomonas fluorescence and Pseudomonas putida. biolifejournals.com Among the tested compounds, butyl phthalimide showed the highest antibacterial potency against Bacillus japonecum. biolifejournals.com

Conversely, a study on new N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides found them to be devoid of antibacterial activity against Escherichia coli and Pseudomonas aeruginosa at the maximum tested concentrations. nih.gov Similarly, some N-phthaloyl amino acid derivatives showed limited to no activity against E. coli. researchgate.net

The structural modifications on the phthalimide core play a significant role in determining the antibacterial spectrum and potency. The presence of specific substituents can enhance the activity against certain bacterial strains. ajpamc.com

Table 1: Antibacterial Activity of Selected Phthalimide Derivatives against Gram-Negative Bacteria

Compound/Derivative Test Organism Activity/Observation Reference
(ZE)-2-[4-(1-Hydrazono-ethyl) phenyl]isoindoline-1,3-dione Pseudomonas aeruginosa 75% activity compared to cefotaxime, 57.6% activity compared to gentamicin mdpi.com
Butyl phthalimide Pseudomonas fluorescence, Pseudomonas putida Showed antibacterial potency biolifejournals.com
N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides Escherichia coli, Pseudomonas aeruginosa Devoid of activity at tested concentrations nih.gov
N-phthaloyl amino acid derivatives Escherichia coli Limited to no activity researchgate.net

Antifungal Efficacy

The phthalimide moiety is a well-known pharmacophore in several commercial fungicides, suggesting the potential antifungal properties of its derivatives. biolifejournals.com Research has explored the in vitro antifungal activity of various N-substituted phthalimides against a range of fungal species.

In one study, N-alkyl and N-acyl phthalimides were tested against Aspergillus niger, Aspergillus flavous, Alternaria alternata, and Fusarium oxysporum. biolifejournals.com The results indicated that butyl, allyl, and carboxymethyl ethers, as well as benzoate (B1203000) esters of phthalimide, exhibited antifungal action, while other derivatives, including the parent compound, did not show activity. biolifejournals.com Another study highlighted that N-substituted phthalimides have shown antifungal activity against Botrytis cinerea and Alternaria solani, with the antifungal efficiency being influenced by the length of the alkyl chain substitutions. nih.gov

Derivatives of phthalimide have also been investigated for their efficacy against Candida species. N-butylphthalimide (NBP) was identified as a potent derivative against C. albicans, inhibiting its cell growth, biofilm formation, and hyphal development in a dose-dependent manner. nih.gov Some N-phthalimide amino acid derivatives have also been screened for their activity against Candida albicans. researchgate.netsphinxsai.com

It is noteworthy that while some derivatives exhibit broad-spectrum antifungal activity, others may have a more targeted effect or show limited potency. For instance, a series of N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides were found to be inactive against Candida albicans, Candida tropicalis, and Cryptococcus neoformans at the tested concentrations. nih.gov

Table 2: Antifungal Activity of Selected Phthalimide Derivatives

Compound/Derivative Test Organism Activity/Observation Reference
Butyl, allyl, carboxymethyl ethers, and benzoate esters of phthalimide Aspergillus niger, Aspergillus flavous, Alternaria alternata, Fusarium oxysporum Showed antifungal action biolifejournals.com
N-butylphthalimide (NBP) Candida albicans Potent inhibitor of cell growth, biofilm formation, and hyphal development nih.gov
N-phthalimide amino acid derivatives Candida albicans Screened for antifungal activity researchgate.netsphinxsai.com
N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides Candida albicans, Candida tropicalis, Cryptococcus neoformans Devoid of activity at tested concentrations nih.gov

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Phthalimide derivatives have been identified as a promising class of compounds in this regard. researchgate.netresearchgate.net The phthalimide scaffold has been utilized in the design of compounds targeting cytochrome bc1, an essential enzyme in M. tuberculosis. acs.org

Several studies have reported the synthesis and in vitro evaluation of phthalimide derivatives against Mycobacterium tuberculosis. In one such study, structurally modified phthalimide derivatives prepared through the condensation of phthalic anhydride (B1165640) with selected sulfonamides were screened for their activity against Mycobacterium tuberculosis H37Ra. nih.gov The fluorinated derivatives, in particular, demonstrated antimycobacterium activity comparable to that of classical sulfonamide drugs. nih.gov Another investigation synthesized a series of N-phthaloyl amino acid derivatives and tested them against Mycobacterium tuberculosis. researchgate.netsphinxsai.com

Research has also shown that certain phthalimide derivatives exhibit significant minimum inhibitory concentrations (MIC) against the H37Rv strain of M. tuberculosis. For instance, some fluorinated phthalimide derivatives were found to have potent antimicrobial activities with a mean MIC of 1.8 μg/mL. researchgate.net Furthermore, some N-acylhydrazone derivatives of amino acids displayed important MIC activity between 12.5 and 50 μg/mL, comparable to the tuberculostatic drug D-cycloserine. nih.gov

The concept of molecular hybridization, combining the phthalimide pharmacophore with other active moieties, has been employed to develop new antitubercular compounds. researchgate.net This approach has led to the synthesis of derivatives with appreciable antimycobacterial activity. researchgate.net

Table 3: Antituberculosis Activity of Selected Phthalimide Derivatives

Compound/Derivative Test Organism Activity/Observation Reference
Fluorinated phthalimide derivatives Mycobacterium tuberculosis H37Ra Activity comparable to sulfonamide drugs nih.gov
Fluorinated phthalimide derivatives Mycobacterium tuberculosis H37Ra Mean MIC of 1.8 μg/mL researchgate.net
N-acylhydrazone derivatives of amino acids Mycobacterium tuberculosis H37Rv MIC between 12.5 and 50 μg/mL nih.gov
Phthalimide-sulfonamide hybrids Mycobacterium tuberculosis H37Rv Appreciable antimycobacterial activity researchgate.net

Anticancer Activity in Cell-Based Assays

The quest for novel anticancer agents has led to the investigation of a wide array of synthetic compounds, including those based on the phthalimide and phenoxyacetate (B1228835) scaffolds.

In Vitro Cytotoxicity against Diverse Cancer Cell Lines

Phthalimide derivatives have been extensively evaluated for their antiproliferative activity against various human cancer cell lines. These studies have often revealed that the cytotoxic effects are dependent on the specific chemical structure of the derivative and the type of cancer cell line.

For instance, a study involving forty-three phthalimide derivatives assessed their antiproliferative activity against HeLa (cervical cancer), 4T1 (breast cancer), and HepG2 (liver cancer) cell lines. redalyc.org The results showed that compounds C16, E11, and E16 exhibited the best antiproliferative activity against HeLa and 4T1 cells. redalyc.org Another study reported on the synthesis of phthalimide-based ketones, with 2-Phthalimide-1-(4-fluoro-phenyl)ethanone showing the best growth inhibition on human MDAMB-231 breast carcinoma and SKHep-1 hepatoma cell lines. nih.gov

The antiproliferative potential of N-phthaloyl amino acid derivatives has also been investigated. In one study, compounds 3b, 3c, 4, and 5 showed cytotoxicity against murine Sarcoma 180 and B-16/F-10 melanoma cells, with IC50 values ranging from 47.6 µM to 270.8 µM. scielo.br Furthermore, a series of new phthalimide derivatives with disulfide bonds were synthesized and evaluated for their in vitro antiproliferative activities against L929 (normal), HeLa, MCF-7 (breast cancer), and A549 (lung cancer) cells. researchgate.net Compound 9b demonstrated the best proliferation inhibitory activities against A549 cells with an IC50 of 2.86 μM. researchgate.net

Phthalimide-based curcumin (B1669340) derivatives have also been developed and tested. Dose-response assays with compounds K3F21, K3F23, K3F24, and K3F33 on PC3 and DU145 prostate cancer cell lines determined their GI50 values, the concentration causing 50% growth inhibition. nih.gov

Table 4: In Vitro Cytotoxicity of Selected Phthalimide Derivatives against Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50/GI50 Value Reference
Compound 9b A549 (Lung) 2.86 μM researchgate.net
Compound 6b HeLa (Cervical) 2.94 μM researchgate.net
Compound 6c HeLa (Cervical) 3.20 μM researchgate.net
Compound 9b MCF-7 (Breast) 3.21 μM researchgate.net
Compound 4 Sarcoma 180 47.6 µM scielo.br
Compound 5 Sarcoma 180 88.5 µM scielo.br
Compound 3c Sarcoma 180 124.8 µM scielo.br
Compound 4 B-16/F-10 (Melanoma) 119.7 µM scielo.br
Compound 3c B-16/F-10 (Melanoma) 163.8 µM scielo.br
Compound 5 B-16/F-10 (Melanoma) 195.2 µM scielo.br
Compound 3b B-16/F-10 (Melanoma) 270.8 µM scielo.br

Cellular Mechanisms of Antiproliferative Action

Understanding the cellular mechanisms underlying the antiproliferative effects of phthalimide derivatives is crucial for their development as potential therapeutic agents. Research suggests that these compounds can act through various pathways to inhibit cancer cell growth.

One of the proposed mechanisms of action for phthalimide derivatives as anticancer agents involves the targeting of different cellular components, including enzymes like methyltransferases, vascular endothelial growth factor receptor 2 (VEGFR2), lipoxygenases (LOX), fibroblast growth factor receptors (FGFRs), and topoisomerase II. redalyc.org For example, some glycoconjugated phthalimides have demonstrated antitumor activity by inhibiting enzymes of the PI3K/Akt/mTOR signaling pathway, which is linked to cell growth and differentiation. biomedgrid.com

Apoptosis, or programmed cell death, is another key mechanism through which chemotherapeutic drugs exert their cytotoxic effects. nih.gov Studies on thiazole-bearing phthalimide derivatives have suggested that their cytotoxic activity on cancer cells may be related to the induction of apoptosis. nih.gov Evidence from DNA fragmentation and caspase-3 activity assays supports this hypothesis. nih.gov Furthermore, RT-PCR analysis of apoptosis markers indicated that these compounds induce apoptosis through the intrinsic pathway. nih.gov

The structural features of the phthalimide derivatives play a critical role in their mechanism of action. For instance, molecular docking studies have been used to investigate the binding interactions of these compounds with their potential molecular targets, providing insights into their structure-activity relationships. redalyc.org

Antioxidant Potentials

The antioxidant properties of chemical compounds are of significant interest due to the role of oxidative stress in various diseases. Both phenoxyacetic acid and phthalimide derivatives have been evaluated for their antioxidant potential through various in vitro assays.

The antioxidant activity of these compounds is often assessed using methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.govnih.govnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its decolorization. nih.gov The scavenging activity is typically expressed as the concentration of the compound required to inhibit 50% of the DPPH radicals (IC50).

For instance, a study on 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid reported good antioxidant activity with an IC50 value of 18.94 + 0.24 µg/ml in a DPPH assay, using ascorbic acid as a reference. jetir.org Similarly, some N-substituted phthalimide derivatives have been screened for their antioxidant activity. mdpi.com In one study, compounds 2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13b) and 2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) were found to possess antioxidant activity. mdpi.com

The antioxidant capacity of these derivatives is influenced by their chemical structure. The presence of phenolic hydroxyl groups or other electron-donating substituents can enhance their radical scavenging ability. nih.govrsc.org The evaluation of antioxidant potential provides valuable information about the compound's ability to mitigate oxidative damage, which is a contributing factor in the pathology of many chronic diseases.

Table 5: Antioxidant Activity of Selected Phenoxyacetic Acid and Phthalimide Derivatives

Compound/Derivative Assay Result Reference
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid DPPH radical scavenging IC50 = 18.94 + 0.24 µg/ml jetir.org
2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13b) In vitro antioxidant assay Showed antioxidant activity mdpi.com
2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) In vitro antioxidant assay Showed antioxidant activity mdpi.com
Phthalimide-based curcumin derivatives DPPH radical scavenging Evaluated for antioxidant activity nih.gov

Radical Scavenging Activity (e.g., DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method for evaluating the antioxidant potential of a compound. elsevierpure.com This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically, and the extent of color change is proportional to the radical scavenging activity of the tested compound. nih.gov

While direct DPPH radical scavenging data for "this compound" is not extensively documented in publicly available literature, studies on its structural components—the phthalimide and phenoxyacetate moieties—provide valuable insights. Research on various phthalimide derivatives has shown that this structural core can be a scaffold for compounds with antioxidant properties. mdpi.com Similarly, derivatives of phenoxyacetic acid have been investigated for their ability to scavenge free radicals. researchgate.net

For instance, certain phenoxy acetyl carboxamides have demonstrated moderate DPPH radical scavenging activity. researchgate.net The presence of the phenoxy group is often associated with antioxidant effects in various classes of compounds. nih.gov The evaluation of analogues is therefore critical to understanding the potential antioxidant profile of the parent compound.

Compound/AnalogueDPPH Radical Scavenging Activity (%)ConcentrationReference
Phenoxy Acetyl Carboxamide Analogue 4a57%Not Specified researchgate.net
Phenoxy Acetyl Carboxamide Analogue 4eNot Specified (Significant ABTS radical scavenging)Not Specified researchgate.net
2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (Phthalimide derivative 13b)Reported as activeNot Specified mdpi.com
2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (Phthalimide derivative 13c)Reported as activeNot Specified mdpi.com

Emerging Biological Activities (e.g., Anti-inflammatory, Anticonvulsant)

Beyond radical scavenging, the structural motifs within "this compound" suggest the potential for other significant biological activities. The phthalimide group, for example, is a well-known pharmacophore present in drugs with a range of activities, including anti-inflammatory and anticonvulsant effects.

Anti-inflammatory Activity:

The anti-inflammatory potential of phthalimide derivatives has been a subject of considerable research, partly due to the historical context of thalidomide, which contains a phthalimide ring. researchgate.net Modern research has focused on synthesizing novel phthalimide analogues that can modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or enzymes like cyclooxygenase-2 (COX-2). elsevierpure.comresearchgate.net Studies on various N-substituted phthalimides have demonstrated their ability to suppress inflammatory responses in vitro. elsevierpure.com Similarly, certain phenoxyacetic acid derivatives have been designed and evaluated as selective COX-2 inhibitors, a key target in anti-inflammatory therapy. nih.govnih.gov

Compound/AnalogueBiological Target/AssayIC50/ActivityReference
Phthalimide Analogue IIhNO Production in RAW264.7 cells8.7 µg/mL elsevierpure.com
4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c)In vitro anti-inflammatory32% decrease mdpi.com
Phenoxy Acetic Acid Derivative 6aCOX-2 Inhibition0.03 µM nih.gov
Phenoxy Acetic Acid Derivative 6cCOX-2 Inhibition0.03 µM nih.gov
Phenoxyacetic Acid Derivative 5fCOX-2 InhibitionIC50 not specified, but significant inhibition nih.gov
Phenoxyacetic Acid Derivative 7bCOX-2 InhibitionIC50 not specified, but significant inhibition nih.gov

Anticonvulsant Activity:

The central nervous system activity of phthalimide derivatives has also been explored, with a number of studies investigating their potential as anticonvulsant agents. nih.gov The mechanism of action is often thought to involve the modulation of ion channels, such as sodium channels, which are critical in controlling neuronal excitability. nih.gov The evaluation of N-substituted phthalimides in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, has identified several compounds with promising anticonvulsant profiles. nih.govnih.gov

Compound/AnalogueSeizure ModelActivity (ED50)Reference
N-Alkinyl Phthalimide 10MES and scMet testsReported as most active in series nih.gov
Phthalimide Analogue 1dscPTZ testGood activity thepharmajournal.com
Phthalimide Analogue 1hscPTZ testGood activity thepharmajournal.com
Phthalimide Analogue 1jscPTZ testGood activity thepharmajournal.com
Novel Phthalimide DerivativesMES and PTZ modelsReported as potent nih.gov

Structure Activity Relationship Sar Studies of 1,3 Dioxoisoindolin 2 Yl 2 Phenoxyacetate Derivatives

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships for derivatives of 1,3-dioxoisoindolin-2-yl 2-phenoxyacetate relies on a combination of computational and experimental techniques. These frameworks are essential for systematically evaluating the impact of structural modifications on biological activity.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone in understanding how the physicochemical properties of a molecule relate to its biological activity. dovepress.com For phthalimide (B116566) derivatives, 3D-QSAR models are developed to correlate the three-dimensional properties of the molecules with their observed activities. nih.gov These models help in predicting the activity of novel compounds and guide the design of more potent derivatives. dovepress.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. researchgate.netfrontiersin.org For phthalimide-based compounds, pharmacophore models can be generated from a set of active molecules to create a hypothesis of the key interaction points. nih.govresearchgate.net This model is then used to screen virtual libraries for new potential lead compounds. nih.gov

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For phthalimide derivatives, docking studies can elucidate the binding modes within the active site of a target protein, providing insights into the specific interactions that contribute to biological activity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of a ligand-receptor complex over time. nih.govnih.gov This method can provide a more realistic view of the binding stability and conformational changes that occur upon ligand binding, complementing the static picture provided by molecular docking. nih.gov

Experimental Approaches:

Synthesis of Analog Libraries: A systematic synthesis of a series of structurally related analogs is fundamental to SAR studies. mdpi.com For the this compound scaffold, this involves modifying the phenoxy ring, the isoindolinone moiety, and the linker region. semanticscholar.org

In Vitro Biological Assays: The synthesized compounds are then evaluated for their biological activity using a variety of in vitro assays. These assays, which may measure enzyme inhibition, receptor binding, or cellular effects, provide the quantitative data necessary to establish SAR trends. semanticscholar.org

Influence of Aromatic Substituents on Biological Activity

The nature and position of substituents on the aromatic rings of this compound derivatives play a pivotal role in modulating their biological activity.

Studies on related N-phenoxyalkylphthalimides have demonstrated that the electronic properties of substituents on the phenoxy ring are critical for activity. Specifically, the presence of electron-withdrawing groups has been shown to be a key factor for potent biological effects in certain contexts.

For instance, in a series of N-(phenoxydecyl)phthalimides investigated as alpha-glucosidase inhibitors, derivatives bearing a chlorine atom in combination with a strong electron-withdrawing group, such as a nitro group, were found to be the most potent. nih.gov This suggests that for some biological targets, a reduction in electron density on the phenoxy ring enhances the interaction with the active site.

Similarly, research on phenoxyacetic acid derivatives as selective COX-2 inhibitors has highlighted the importance of specific substitutions on the phenoxy ring for both potency and selectivity. nih.gov

Table 1: Effect of Phenoxy Ring Substituents on Biological Activity of Related Phthalimide Derivatives

Compound SeriesSubstituentEffect on ActivityReference
N-(phenoxydecyl)phthalimides (alpha-glucosidase inhibitors)Electron-withdrawing groups (e.g., -Cl, -NO2)Increased potency nih.gov
Phenoxyacetic acid derivatives (COX-2 inhibitors)Specific substitutions (e.g., -Cl)Potent and selective inhibition nih.gov

The isoindolinone (or phthalimide) ring itself can be a key point of interaction with biological targets. Modifications to this part of the molecule can significantly influence activity. While specific SAR data for substituents directly on the isoindolinone ring of this compound is limited in the provided search results, studies on related isoindolinone derivatives offer valuable insights.

For example, research on novel isoindolinone derivatives has shown that the nature of the substituent on the nitrogen atom of the isoindolinone ring can impact the compound's antioxidant activity. In one study, a derivative with a cyclohexanol (B46403) group attached to the nitrogen exhibited higher antioxidant potential compared to one with an ethyl group, suggesting that the size and functionality of this substituent can influence radical scavenging mechanisms. nih.gov

Role of Linker Chemistry and Conformational Preferences in Activity

The linker connecting the phthalimide and phenoxy moieties, in this case, the acetoxy group (-O-CH2-C(O)-), is crucial for defining the spatial relationship between these two key pharmacophoric elements. The length, rigidity, and conformational preferences of the linker dictate how the molecule can orient itself to fit within a biological target's binding site.

In studies of N-(phenoxyalkyl)phthalimides, the length of the alkyl chain linker was found to be a critical determinant of inhibitory activity against alpha-glucosidase. Specifically, a linker of ten carbon atoms resulted in the highest levels of activity. nih.gov While the linker in this compound is an ester, this finding underscores the principle that linker length and composition are key variables in SAR.

The conformation of the phenoxyacetic acid portion of the molecule can also be significant. X-ray crystallography studies on phenoxyacetic acid derivatives have shown that they can adopt different conformations, such as synclinal or antiperiplanar, which can affect how they interact with target molecules. researchgate.net

Identification of Key Pharmacophoric Features for Target Interactions

Based on the analysis of related compounds, several key pharmacophoric features can be proposed for the biological activity of this compound derivatives. A pharmacophore represents the essential spatial arrangement of features that are necessary for a molecule to interact with a specific biological target. researchgate.netfrontiersin.org

For phthalimide-based compounds, the key features often include:

A hydrophobic aromatic region: Provided by the phthalimide and phenoxy rings.

Hydrogen bond acceptors: The carbonyl groups of the phthalimide moiety are prominent hydrogen bond acceptors. nih.gov

A specific spatial arrangement of these features: The linker dictates the distance and orientation between the phthalimide and phenoxy groups.

Pharmacophore models developed for phthalimide derivatives targeting enzymes like VEGFR2-TK have identified features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions as being crucial for binding. nih.gov

Comparative SAR Analysis with Related Chemical Classes

The SAR of this compound derivatives can be better understood by comparing them to structurally related chemical classes and their bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.gov

Naphthalimide Derivatives: Naphthalimides, which are structurally similar to phthalimides but with a larger aromatic system, are also investigated for various biological activities, including anticancer effects. SAR studies on naphthalimides also emphasize the importance of substitution patterns on the aromatic ring and the nature of the side chains.

Bioisosteric Replacements: The concept of bioisosterism can be applied to explore modifications of the this compound structure. For example, replacing the ester linkage with an amide linkage would create a new series of compounds (2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides) with different hydrogen bonding capabilities and conformational properties, which could lead to altered biological activities. researchgate.net Similarly, the phthalimide group could be replaced with other heterocyclic systems to explore different interaction patterns with biological targets.

By systematically applying these SAR principles and methodologies, researchers can rationally design and synthesize novel this compound derivatives with optimized biological activities for various therapeutic applications.

Computational Chemistry and Molecular Modeling of 1,3 Dioxoisoindolin 2 Yl 2 Phenoxyacetate

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is crucial for predicting the binding affinity and mode of action of potential drug candidates.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., 15-LOX-1, EGFR, mPGES-1, COX-1/2, AChE)

Molecular docking simulations are widely employed to screen phthalimide (B116566) derivatives against various biological targets to assess their therapeutic potential. These targets often include enzymes implicated in inflammation and cancer, such as Cyclooxygenases (COX-1/2), 15-Lipoxygenase (15-LOX-1), microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1), and Epidermal Growth Factor Receptor (EGFR), as well as enzymes like Acetylcholinesterase (AChE) relevant to neurodegenerative diseases.

The primary output of a docking simulation is the binding affinity, typically expressed in kcal/mol, which estimates the strength of the interaction. A more negative value indicates a stronger, more favorable binding interaction. For instance, in a computational study of various N-substituted isoindoline-1,3-dione derivatives targeting the TGF-β protein, docking simulations were used to identify promising inhibitors of the ALK5 binding site. mdpi.com The results demonstrated that several phthalimide compounds exhibited strong binding affinities, in some cases superior to the control drug. mdpi.com

While specific docking scores for 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate against all the aforementioned targets are not available, the table below illustrates typical binding affinity data obtained from such studies on analogous compounds.

Table 1: Illustrative Molecular Docking Binding Affinities for Phthalimide Derivatives

Compound Name Target Protein Binding Affinity (kcal/mol)
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate (B1210297) TGF-β (ALK5) -12.28 mdpi.com
Phthalimide Derivative P4 TGF-β (ALK5) -11.42 mdpi.com
Phthalimide Derivative P10 TGF-β (ALK5) -8.99 mdpi.com
4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione Cytochrome bc1 (Not specified, but identified as the best inhibitor) acs.org
Capecitabine (Control) TGF-β (ALK5) -6.95 mdpi.com

This table is illustrative and presents data for related phthalimide derivatives to demonstrate typical results from molecular docking studies.

Analysis of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding energy, docking simulations provide detailed three-dimensional models of the ligand-receptor complex, allowing for the analysis of specific intermolecular interactions that stabilize the binding. These interactions are predominantly non-covalent and include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom donor (like an N-H or O-H group) and a nearby electronegative atom (like oxygen or nitrogen). They are critical for molecular recognition and binding specificity.

Hydrophobic Interactions: These occur when nonpolar regions of the ligand and the protein associate to minimize their contact with water. Aromatic rings, such as the phenyl and phthalimide groups in the target compound, frequently engage in hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine.

Pi-Pi Stacking: An interaction between aromatic rings, often found in the binding pockets of proteins that accommodate flat, cyclic ligands.

Computational studies on phthalimide derivatives often reveal a network of these interactions within the active site of a target protein. nih.gov For example, the carbonyl groups of the phthalimide moiety are common hydrogen bond acceptors, while the benzene (B151609) rings are involved in hydrophobic and π-π stacking interactions.

Table 2: Common Ligand-Protein Interactions for Phthalimide Scaffolds

Interaction Type Ligand Moiety Involved Typical Interacting Amino Acid Residues
Hydrogen Bonding Phthalimide Carbonyl (C=O) Serine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrophobic Interaction Phenyl Ring, Phthalimide Ring Alanine, Valine, Leucine, Isoleucine, Phenylalanine
Pi-Pi Stacking Phenyl Ring, Phthalimide Ring Phenylalanine, Tyrosine, Tryptophan, Histidine

This table illustrates the types of interactions commonly observed for the phthalimide scaffold in docking studies.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. These methods are used to determine a molecule's stable conformation, electronic structure, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A crucial first step in any computational analysis is geometry optimization, where DFT is used to find the lowest energy, most stable three-dimensional arrangement of the atoms in a molecule. This optimized structure is the basis for all subsequent calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are:

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It acts as an electron acceptor, and its energy is related to the molecule's electron affinity and electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 3: Representative Frontier Molecular Orbital Data

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 eV
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO 5.0 eV

Note: The values presented are illustrative for a generic organic molecule and would need to be specifically calculated for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map is color-coded to indicate different regions of charge:

Red: Regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with hydrogen bond acceptor sites (e.g., around carbonyl oxygen atoms).

Blue: Regions of most positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For a molecule like this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and ether groups, identifying them as likely sites for hydrogen bonding. The map helps chemists understand the molecule's reactive behavior and its potential for specific intermolecular interactions.

Prediction of Quantum Chemical Descriptors

Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule, offering a quantitative lens through which to view its stability, reactivity, and intermolecular interactions. researchgate.netresearchgate.net These descriptors are calculated using methods like Density Functional Theory (DFT), which provides detailed information on electron distribution. researchgate.net For this compound, these descriptors can predict its behavior in a chemical or biological system.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is associated with the molecule's capacity to donate electrons, while ELUMO relates to its ability to accept electrons. researchgate.net The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net Other related descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, further refine the picture of the molecule's electronic properties and reactivity patterns. researchgate.net

Disclaimer: The data presented in the table below is for illustrative purposes only and represents typical values that might be obtained for a molecule of this class through computational modeling. It is not based on published experimental or calculated results for this compound.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

Descriptor Illustrative Value Significance
EHOMO -7.2 eV Indicates the energy of the highest occupied molecular orbital; related to the electron-donating ability of the molecule.
ELUMO -1.8 eV Represents the energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.4 eV The energy difference between HOMO and LUMO; a larger gap implies higher chemical stability and lower reactivity. researchgate.net
Ionization Potential (I) 7.2 eV The minimum energy required to remove an electron from the molecule; approximates -EHOMO.
Electron Affinity (A) 1.8 eV The energy released when an electron is added to the molecule; approximates -ELUMO.
Electronegativity (χ) 4.5 eV A measure of the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η) 2.7 eV Measures the resistance of a molecule to change its electron distribution; a harder molecule is less reactive.
Chemical Softness (S) 0.37 eV⁻¹ The reciprocal of hardness; a softer molecule is more polarizable and reactive.

In Silico ADME Prediction (excluding toxicity)

In the early phases of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to forecast its pharmacokinetic profile in the human body. nih.govresearchgate.net In silico ADME models use a compound's structure to calculate key physicochemical and pharmacokinetic parameters, allowing for the early identification of candidates with favorable properties and reducing the reliance on costly and time-consuming experimental assays. researchgate.net

For this compound, computational tools can predict a range of ADME properties. These include its potential for intestinal absorption, often modeled by its permeability through Caco-2 cells, a human colon adenocarcinoma cell line that serves as a surrogate for the intestinal barrier. frontiersin.org Distribution characteristics, such as the ability to cross the blood-brain barrier (BBB), are critical for neurologically active agents, while the volume of distribution (VDss) indicates how a compound spreads throughout the body's tissues. frontiersin.org Metabolic stability is often predicted by examining potential interactions with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. frontiersin.org

The following table provides a hypothetical ADME profile for this compound, illustrating the types of predictions generated by in silico tools.

Disclaimer: The data presented in the table below is for illustrative purposes only, based on general principles of ADME prediction for organic molecules. It does not represent published data for this compound.

Table 2: Illustrative In Silico ADME Profile for this compound

ADME Parameter Predicted Property Implication
Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability Moderate to High Suggests good potential for passive diffusion across the intestinal epithelium. frontiersin.org
Blood-Brain Barrier (BBB) Permeability Low Unlikely to cross into the central nervous system in significant amounts.
P-glycoprotein (P-gp) Substrate No Not likely to be actively pumped out of cells by the P-gp efflux transporter.
CYP1A2 Inhibitor No Low potential to inhibit the metabolism of other drugs processed by this enzyme.
CYP2C9 Inhibitor No Low potential to inhibit the metabolism of other drugs processed by this enzyme.
CYP2D6 Inhibitor Yes Potential for drug-drug interactions with substrates of the CYP2D6 enzyme.
CYP3A4 Inhibitor No Low potential to inhibit the metabolism of other drugs processed by this major enzyme.

| Plasma Protein Binding | High | Expected to bind extensively to proteins like albumin in the bloodstream, affecting its free concentration. |

Cheminformatics and Virtual Screening Applications for Novel Compound Discovery

Cheminformatics combines computational methods with chemical and biological data to streamline the drug discovery process. mewburn.comneovarsity.org It plays a vital role in managing chemical libraries, predicting compound properties, and identifying promising new drug candidates through techniques like virtual screening. neovarsity.org Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target. acs.orgwikipedia.org

The chemical structure of this compound, featuring a phthalimide group linked to a phenoxyacetate (B1228835) moiety, can serve as a valuable starting point or scaffold in cheminformatics and virtual screening campaigns. The phthalimide and related isoindoline-1,3-dione ring systems are prevalent structural components in many bioactive molecules. chemrxiv.org

There are two primary strategies for virtual screening where this compound's scaffold could be utilized:

Ligand-Based Virtual Screening (LBVS): If this compound is found to have a desirable biological activity, its structure can be used as a template to search for other compounds with similar 2D or 3D features. patsnap.com By identifying molecules with high structural or shape similarity, researchers can quickly explore the surrounding chemical space to find analogues with potentially improved potency or better ADME properties. patsnap.com

Structure-Based Virtual Screening (SBVS): In cases where the protein target of the compound is known, the structure of this compound can be computationally docked into the target's binding site. nih.gov This molecular docking process predicts the binding pose and estimates the binding affinity. nih.gov The core scaffold can then be used to perform a virtual screen of large compound libraries to find other molecules that fit the binding site and form key interactions, potentially leading to the discovery of entirely new chemical classes of inhibitors or activators. acs.orgnih.gov

Through these cheminformatics approaches, the structural information from this compound can be leveraged to accelerate the identification of novel compounds for further development.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Phthalimide
Phenoxyacetate

Future Directions and Research Perspectives

Rational Design of Next-Generation 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate Analogues with Enhanced Potency and Selectivity

The future of this compound in medicinal chemistry lies in the rational design of next-generation analogues. This approach moves beyond traditional trial-and-error synthesis to a more predictive and targeted methodology. Structure-activity relationship (SAR) studies will be pivotal in this endeavor. nih.gov By systematically modifying the phenoxyacetate (B1228835) and phthalimide (B116566) moieties of the lead compound, researchers can elucidate the structural features crucial for biological activity. For instance, the introduction of various substituents on the phenyl ring of the phenoxyacetate group or on the phthalimide core can significantly influence the compound's interaction with its biological target.

Key to this rational design process is the use of computational tools. Molecular docking studies can predict how different analogues bind to the active sites of target proteins, allowing for the in-silico screening of virtual libraries of compounds before their actual synthesis. researchgate.netresearchgate.net This not only saves time and resources but also enables the design of molecules with a higher probability of success. The ultimate goal is to develop analogues with enhanced potency, allowing for lower effective doses, and improved selectivity, which minimizes off-target effects and potential toxicity.

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial biological activities of this compound derivatives have been explored, the full spectrum of their therapeutic potential remains largely untapped. Future research will focus on identifying and validating novel biological targets for this class of compounds. The phthalimide core is a well-known pharmacophore present in drugs with a wide range of activities, including anti-inflammatory, anticancer, and immunomodulatory effects. nih.govmdpi.com

Systematic screening of this compound and its newly designed analogues against diverse panels of biological targets, such as kinases, proteases, and nuclear receptors, could uncover unexpected therapeutic opportunities. For example, derivatives of the closely related 1,3-dioxoisoindoline have shown inhibitory activity against enzymes like histone deacetylases (HDACs) and tumor necrosis factor-alpha (TNF-alpha). nih.govnih.gov Investigating whether this compound or its analogues can modulate these or other pathways is a promising avenue for future research. This exploration could lead to the development of treatments for a variety of diseases, from cancer to autoimmune disorders.

Development of Sustainable and Efficient Synthetic Methodologies

The advancement of this compound as a therapeutic agent will also depend on the development of sustainable and efficient synthetic methods. Traditional chemical syntheses often involve harsh reaction conditions, toxic solvents, and multiple steps, leading to significant chemical waste. Future research will prioritize the implementation of green chemistry principles in the synthesis of this compound and its analogues. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Generative AI models can be employed to design entirely new molecules based on desired pharmacological profiles. ijpsjournal.com These models can learn the underlying rules of molecular design from existing data and generate novel structures that are optimized for potency, selectivity, and pharmacokinetic properties. Furthermore, machine learning algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification and elimination of candidates with unfavorable profiles. nih.gov This data-driven approach will significantly accelerate the drug discovery pipeline for this class of compounds.

Multidisciplinary Approaches in Chemical Biology and Drug Discovery Research

The future success of this compound and its derivatives will hinge on a multidisciplinary research approach. This involves the close collaboration of scientists from various fields, including medicinal chemistry, pharmacology, molecular biology, computational science, and clinical research. scienceopen.com

Chemical biologists will play a crucial role in synthesizing novel probes based on the this compound scaffold to investigate biological pathways and validate new drug targets. thesciencein.org Pharmacologists will be responsible for the in-depth in vitro and in vivo evaluation of the most promising compounds. Computational scientists will continue to refine the predictive models for compound design and activity profiling. This synergistic approach ensures that the knowledge gained in one area is effectively translated and utilized in others, fostering a more holistic and efficient drug discovery and development process.

Q & A

Q. What are the common synthetic routes for 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using 2-(1,3-dioxoisoindolin-2-yl)acetaldehyde with Na(OAc)₃BH in dichloroethane (DCE) under acidic conditions (CH₃COOH) at room temperature for 12 hours. Reaction optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance yield. highlights the use of organophotoredox catalysis for derivatives, emphasizing the role of light and catalysts in regioselectivity. Purification often employs silica gel chromatography (e.g., petroleum ether:EtOAc gradients) or MPLC .

Q. How is this compound characterized structurally?

Structural characterization combines spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR (e.g., δ 7.97–7.80 ppm for isoindolin protons, δ 167.68 ppm for carbonyl carbons) to confirm functional groups and stereochemistry ( ).
  • X-ray crystallography : Single-crystal diffraction (e.g., CCDC 1017262) resolves bond lengths, angles, and packing motifs. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing thermal ellipsoids and hydrogen-bonding networks ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different synthetic protocols?

Discrepancies in yields often arise from competing reaction pathways or impurities. For instance, reports a 41% yield for a derivative using MPLC purification, while achieves higher yields via photoredox catalysis. To address this:

  • Perform kinetic studies (e.g., time-resolved NMR) to identify intermediates.
  • Use HPLC-MS to detect side products.
  • Optimize solvent systems (e.g., DCE vs. EtOH) to suppress undesired pathways.
  • Compare activation energies via DFT calculations to rationalize mechanistic differences .

Q. What hydrogen-bonding patterns and π–π interactions are observed in the crystal structure of this compound?

reveals that the crystal lattice of a related salt (2-(1,3-dioxoisoindolin-2-yl)acetate) features N–H⋯O hydrogen bonds (2.6–2.8 Å) between the imidazolium cation and isoindolin carbonyl groups. Additionally, π–π stacking (3.4–3.6 Å) between aromatic rings stabilizes the supramolecular architecture. Graph set analysis ( ) can classify these interactions (e.g., R₂²(8) motifs) to predict packing behavior in polymorphs .

Q. How can computational methods predict the reactivity of this compound in biological systems?

  • Docking studies : Model interactions with enzymes (e.g., botulinum neurotoxin A in ) using AutoDock or Schrödinger Suite.
  • MD simulations : Assess stability of ligand-receptor complexes in aqueous environments.
  • QM/MM calculations : Evaluate transition states for hydrolysis or nucleophilic attacks on the ester or isoindolin moieties.
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and metabolic pathways .

Q. What strategies mitigate decomposition during storage or experimental handling?

  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the acetate ester ( ).
  • Handling : Use anhydrous solvents (e.g., CH₂Cl₂ dried over MgSO₄) to avoid moisture-induced degradation.
  • Stability assays : Monitor via TLC or LC-MS under varying pH and temperature conditions to identify degradation thresholds .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to distinguish between regioisomers.
  • Crystallography Workflow : Data collection (Mo/Kα radiation), integration (SAINT), and refinement (SHELXL) require rigorous validation using R-factors and residual density maps .
  • Safety : Use fume hoods and PPE when handling hydrazine or acetic acid derivatives ( ).

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